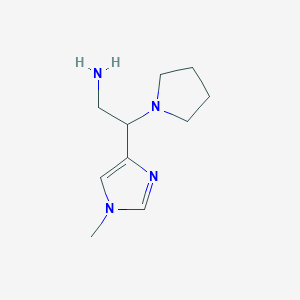
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide, also known as PEAQX, is a selective antagonist of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that play a key role in synaptic plasticity, learning, and memory. PEAQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Mécanisme D'action
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide acts as a competitive antagonist of AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the brain. By binding to the receptor site, this compound prevents the binding of glutamate, the primary neurotransmitter that activates AMPA receptors, and thereby reduces the excitability of the neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
1. Reduction of synaptic transmission: this compound reduces the amplitude and frequency of excitatory postsynaptic currents, leading to a decrease in synaptic transmission.
2. Inhibition of long-term potentiation: this compound inhibits the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory processes.
3. Prevention of neuronal damage: this compound has been shown to protect neurons from excitotoxicity, which is a process of cell death caused by excessive activation of glutamate receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High selectivity: this compound is a highly selective antagonist of AMPA receptors, which allows for specific targeting of these receptors without affecting other glutamate receptor subtypes.
2. Reversible blockade: this compound acts as a reversible antagonist, which means that the blockade of AMPA receptors can be reversed by removing the drug.
3. Low toxicity: this compound has low toxicity and is well-tolerated by animals, making it a safe and reliable tool for scientific research.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water and requires the use of organic solvents for preparation and administration.
2. Short half-life: this compound has a short half-life in vivo, which requires frequent dosing to maintain the desired level of receptor blockade.
3. Off-target effects: Although this compound is highly selective for AMPA receptors, it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide in scientific research. Some of these include:
1. Investigation of the role of AMPA receptors in neurological disorders: this compound has shown potential as a therapeutic agent for the treatment of neurological disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.
2. Development of novel AMPA receptor antagonists: this compound is one of several AMPA receptor antagonists that have been developed, and further research is needed to identify more potent and selective compounds with improved pharmacokinetic properties.
3. Exploration of the role of AMPA receptors in other physiological processes: Although AMPA receptors are best known for their role in synaptic plasticity and learning and memory processes, they are also involved in other physiological processes such as pain perception and circadian rhythm regulation, and further research is needed to explore these areas.
Méthodes De Synthèse
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can be synthesized using a multistep procedure that involves the condensation of 4-methoxyphenylacetic acid with ethyl oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the isoxazole ring. The resulting intermediate is then coupled with N-butylamine and acetic anhydride to yield this compound in high yield and purity.
Applications De Recherche Scientifique
N-butyl-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide has been used in a variety of scientific research applications, including:
1. Investigation of synaptic plasticity: this compound has been used to study the role of AMPA receptors in synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
2. Evaluation of learning and memory: this compound has been used to investigate the role of AMPA receptors in learning and memory processes in various animal models.
3. Treatment of neurological disorders: this compound has shown potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury.
Propriétés
IUPAC Name |
N-butyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-9-17-16(19)11-13-10-15(21-18-13)12-5-7-14(20-2)8-6-12/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELABFCLMNHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2616693.png)
methanone](/img/structure/B2616695.png)
![2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2616697.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)
![1,7-Dimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2616702.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)
![(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2616704.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2616708.png)

![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

